Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate
Description
Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate (CAS: 1245824-01-4) is a piperidine-based ester compound with the molecular formula C₉H₁₅F₂NO₂ and a molecular weight of 207.22 g/mol . It is characterized by a 2,2-difluoroethyl substituent at the piperidine ring’s 1-position and a methyl ester group at the 4-position. This compound is produced with high purity (≥97%) by MolCore and is utilized in pharmaceutical research and development, particularly as a building block for drug discovery and quality control applications . Its structural features, including the electronegative difluoroethyl group, make it a versatile intermediate for modulating physicochemical properties such as lipophilicity and metabolic stability in medicinal chemistry.
Properties
IUPAC Name |
methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2/c1-14-9(13)7-2-4-12(5-3-7)6-8(10)11/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJVACVGNKVVEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The alkylation typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with a base like potassium carbonate or triethylamine to deprotonate the piperidine nitrogen. For example, heating methyl piperidine-4-carboxylate (1 equiv) with 2,2-difluoroethyl triflate (1.2 equiv) in DMF at 80°C for 12 hours yields the target compound in approximately 65–75% yield. The use of triflate reagents enhances reactivity due to their superior leaving-group ability compared to halides.
Key Considerations:
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Steric hindrance : Bulky bases (e.g., DIPEA) may reduce side reactions.
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Temperature control : Excessive heat can lead to decomposition of the difluoroethyl group.
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Purification : Column chromatography with ethyl acetate/hexane mixtures (3:7) effectively isolates the product.
Reductive Amination for Piperidine Functionalization
An alternative approach employs reductive amination to introduce the difluoroethyl moiety. This method is advantageous when starting from ketone or aldehyde intermediates. For instance, methyl 4-oxopiperidine-1-carboxylate reacts with 2,2-difluoroethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).
Protocol Overview:
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Imine formation : The ketone reacts with 2,2-difluoroethylamine in methanol at room temperature for 2 hours.
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Reduction : NaBH3CN (1.5 equiv) is added, and the mixture is stirred for an additional 12 hours.
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Work-up : The product is extracted with dichloromethane, washed with brine, and dried over magnesium sulfate.
This method achieves moderate yields (50–60%) but avoids harsh alkylation conditions, making it suitable for acid-sensitive substrates.
Esterification of Carboxylic Acid Intermediates
The methyl ester group can be introduced either before or after alkylation. A common strategy involves esterifying 1-(2,2-difluoroethyl)piperidine-4-carboxylic acid using methanol under acidic or coupling conditions.
Acid-Catalyzed Esterification:
The carboxylic acid (1 equiv) is refluxed with excess methanol and catalytic sulfuric acid (0.1 equiv) for 24 hours. This method provides yields of 70–80% but requires careful control of water content to prevent hydrolysis.
Coupling Reagent Approach:
For higher efficiency, carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitate esterification at room temperature. A representative procedure involves stirring the acid (1 equiv) with EDC (1.2 equiv), HOBt (1.2 equiv), and methanol (5 equiv) in dichloromethane for 6 hours. Yields exceed 85% with minimal byproducts.
Hydrochloride Salt Formation
The final step often involves converting the free base to its hydrochloride salt to enhance stability. Treatment with hydrochloric acid (HCl) in diethyl ether or ethanol precipitates the salt. For example, dissolving this compound (1 equiv) in ethanol and adding 4M HCl in dioxane (1.1 equiv) at 0°C yields the hydrochloride form in >90% purity.
Comparative Analysis of Synthetic Routes
| Method | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation | 65–75% | DMF, 80°C, 12 h | High efficiency | Requires toxic solvents |
| Reductive Amination | 50–60% | MeOH, rt, 14 h | Mild conditions | Moderate yields |
| Esterification (acid) | 70–80% | H2SO4, reflux, 24 h | Simple setup | Long reaction time |
| Esterification (EDC/HOBt) | 85–90% | DCM, rt, 6 h | High yields | Costly reagents |
The alkylation route is preferred for scalability, whereas reductive amination offers compatibility with sensitive functional groups. Esterification via coupling reagents balances speed and yield but increases production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the piperidine ring or the difluoroethyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate serves as an intermediate in synthesizing more complex organic molecules. Its structural features make it a candidate for developing new pharmaceutical agents.
Potential Therapeutic Areas :
- Analgesics : The compound has been investigated for its potential analgesic properties.
- Anti-inflammatory Agents : Studies suggest that it may have anti-inflammatory effects by modulating neurotransmitter systems.
The compound exhibits notable biological activities that are being explored through various studies:
- Inhibitory Effects on Enzymes : It has been studied for its ability to inhibit enzymes involved in cancer progression, such as histone methyltransferases (e.g., EZH2) .
- Cell Proliferation : In vitro studies have shown that it can reduce cell proliferation in models of B-cell lymphoma .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the piperidine ring can significantly impact biological activity. For example, introducing electron-withdrawing groups like fluorine enhances potency by altering lipophilicity and basicity.
| Compound | IC50 (μM) | Comments |
|---|---|---|
| This compound | TBD | Potentially inhibits EZH2 |
| Analog A | 0.002 | Highly potent EZH2 inhibitor |
| Analog B | 0.020 | Comparable potency to lead compound |
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic data suggest moderate plasma protein binding and clearance rates, indicating potential oral bioavailability. Toxicological assessments are necessary to evaluate safety profiles concerning long-term exposure and off-target effects.
Case Studies
- In Vitro Studies : Research has demonstrated significant inhibitory effects on cell lines associated with malignancies, highlighting the compound's potential in oncology.
- In Vivo Efficacy : Xenograft models show that structurally related compounds can effectively reduce tumor sizes when administered at appropriate dosages.
Mechanism of Action
The mechanism of action of Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Data
Substituent Impact Analysis
Difluoroethyl vs.
Ester Group Variations :
- The methyl ester in the target compound offers lower molecular weight and higher volatility compared to ethyl ester derivatives (e.g., ), which may influence solubility and synthetic handling .
- Hydrochloride salt forms (e.g., ) improve aqueous solubility, a critical factor for in vivo applications, but are absent in the target compound .
Halogenated vs.
Biological Activity
Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Identifiers:
- CAS Number: 1909336-72-6
- Molecular Formula: C9H16F2N O2
- Molecular Weight: 195.23 g/mol
- IUPAC Name: this compound
The presence of the difluoroethyl group is notable as it may enhance the compound's binding affinity to various biological targets, influencing its pharmacological properties.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific enzymes or receptors. The difluoroethyl substituent likely plays a critical role in modulating these interactions, potentially leading to alterations in biological pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an enzyme inhibitor, although the specific enzymes targeted remain to be fully characterized.
- Receptor Binding : The compound's structure suggests potential interactions with neurotransmitter receptors, which could lead to pharmacological effects relevant in neuropharmacology.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with related compounds is useful.
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| Methyl piperidine-4-carboxylate | Basic piperidine structure | Used as a reactant in various syntheses |
| This compound | Difluoroethyl substitution enhances binding | Potential enzyme inhibition |
| Piperidine derivatives (various) | Varying substituents | Diverse activities based on substitutions |
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that compounds similar to this compound exhibited enhanced cellular potency when fluorinated groups were introduced. These modifications often led to improved binding affinities and selectivities for target enzymes .
- Pharmacokinetics : Investigations into the pharmacokinetic properties of fluorinated analogues showed variations in clearance rates and plasma protein binding, which are critical for determining the efficacy and safety profiles of these compounds .
- Potential Therapeutic Applications : Research is ongoing to explore the therapeutic potential of this compound in treating conditions linked to enzyme dysregulation or receptor malfunctions. Its unique structure may provide advantages over traditional piperidine derivatives in drug design .
Q & A
Basic: What are the recommended synthetic routes for Methyl 1-(2,2-difluoroethyl)piperidine-4-carboxylate, and how can reaction efficiency be optimized?
Methodological Answer:
Synthesis typically involves nucleophilic substitution or reductive amination. For example:
Piperidine Core Functionalization : React piperidine-4-carboxylate with 2,2-difluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the difluoroethyl group at the 1-position .
Esterification : If starting from the carboxylic acid, use methanol and a coupling agent (e.g., DCC/DMAP) to form the methyl ester.
Optimization Strategies :
- Monitor reaction progress via TLC or LC-MS to identify intermediates and byproducts .
- Adjust solvent polarity (e.g., switch from DMF to acetonitrile) to improve yield in substitution reactions .
Basic: How can researchers characterize the structural and stereochemical purity of this compound?
Methodological Answer:
Use a combination of:
NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., difluoroethyl group integration at δ ~5.5–6.0 ppm for CF₂ protons) .
Mass Spectrometry : High-resolution MS (e.g., Q Exactive Orbitrap) to verify molecular weight (e.g., [M+H]+ ≈ 248.13) and fragmentation patterns .
X-ray Crystallography : For absolute stereochemistry, co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
Based on structurally related piperidine esters:
Hazard Mitigation : Wear nitrile gloves and safety goggles due to potential skin/eye irritation (Category 2A) .
Ventilation : Use fume hoods to avoid inhalation of vapors (H335: Respiratory tract irritation) .
Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb powders for disposal .
Advanced: How can researchers resolve contradictions in reported pharmacological activity data for this compound?
Methodological Answer:
Dose-Response Analysis : Perform in vitro assays (e.g., kinase inhibition) across multiple concentrations (1 nM–100 µM) to identify non-linear effects .
Metabolic Stability Testing : Use liver microsomes to assess if metabolite interference explains variability (e.g., ester hydrolysis to carboxylic acid) .
Cross-Validation : Compare results with structurally similar compounds (e.g., ethyl 4-(2,2-difluoroethyl)piperidine-4-carboxylate) to isolate substituent effects .
Advanced: What computational strategies are effective for structure-activity relationship (SAR) studies of this compound?
Methodological Answer:
Docking Simulations : Use AutoDock Vina to model interactions with targets (e.g., GPCRs) by aligning the difluoroethyl group in hydrophobic pockets .
QSAR Modeling : Train models on piperidine derivatives’ logP and polar surface area to predict bioavailability .
Dynamic Trajectory Analysis : Run MD simulations (AMBER/CHARMM) to assess conformational stability of the ester group in aqueous environments .
Advanced: How should in vivo studies be designed to evaluate the neuropharmacological potential of this compound?
Methodological Answer:
Dosing Regimen : Administer intraperitoneally (1–10 mg/kg) in rodent models, with PK sampling at 0.5, 2, and 6 hours post-dose .
Behavioral Assays : Use elevated plus maze (anxiety) and forced swim tests (depression) to quantify CNS effects .
Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal clearance to assess metabolic burden .
Advanced: What analytical methods are suitable for detecting degradation products under varying storage conditions?
Methodological Answer:
Stability-Indicating HPLC : Use a C18 column with mobile phase (methanol:buffer, 65:35, pH 4.6) to separate hydrolysis products (e.g., carboxylic acid) .
Forced Degradation : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/alkaline conditions to identify labile groups .
Mass Spectral Libraries : Compare degradation spectra with databases (e.g., mzCloud) to confirm identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
